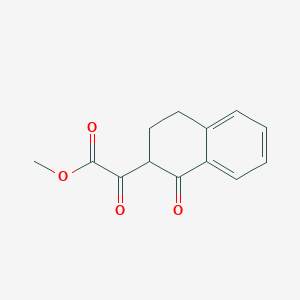
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is known for its applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the reaction of 1-oxo-1,2,3,4-tetrahydronaphthalene with methyl acetate under specific conditions. One method involves adding the compound to a solution of 2N hydrochloric acid and methanol, protecting it with argon, and reacting at 60°C for 0.5 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, methanol, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid and methanol can yield different derivatives based on the reaction time and temperature .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. In industry, it can be used in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Methyl oxo(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be compared with similar compounds such as 1-oxo-1,2,3,4-tetrahydronaphthalene and its derivatives. These compounds share similar structural features
Propriétés
Numéro CAS |
57763-56-1 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 2-oxo-2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,10H,6-7H2,1H3 |
Clé InChI |
XDAVYSFOCVKRDF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1CCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
![2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B14627590.png)

![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
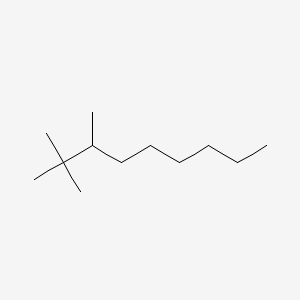
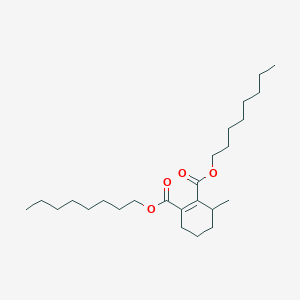
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)

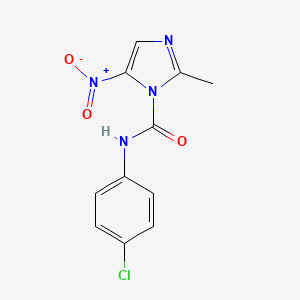
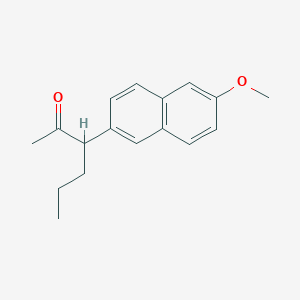
![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
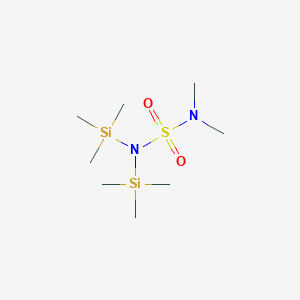
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)
